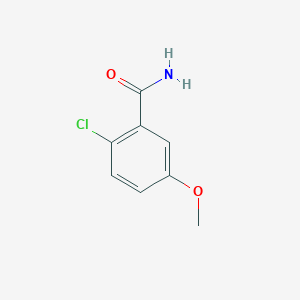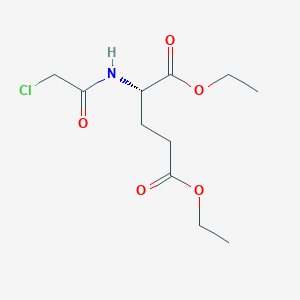
5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide is a synthetic organic compound It features a triazolidine ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a 4-chloroanilino group and a 3-methylsulfanylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide typically involves the following steps:
Formation of the Triazolidine Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Substitution Reactions:
Thioether Formation: The 3-methylsulfanylphenyl group can be introduced via a thioetherification reaction, where a thiol reacts with a halogenated aromatic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the aromatic ring can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: Potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biochemistry: Used in studies to understand enzyme-substrate interactions and protein-ligand binding.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers to modify their properties.
Wirkmechanismus
The mechanism of action of 5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The pathways involved would be those related to the biological activity being targeted, such as signal transduction pathways in cancer or metabolic pathways in infectious diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-chloroanilino)-N-phenyltriazolidine-4-carboxamide: Lacks the methylsulfanyl group.
5-(4-bromoanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide: Has a bromo group instead of a chloro group.
5-(4-chloroanilino)-N-(3-methylphenyl)triazolidine-4-carboxamide: Lacks the sulfanyl group.
Uniqueness
The presence of both the 4-chloroanilino and 3-methylsulfanylphenyl groups in 5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide may confer unique properties such as enhanced binding affinity to certain biological targets or improved stability under specific conditions. These structural features can make it a more potent or selective compound compared to its analogs.
Eigenschaften
Molekularformel |
C16H18ClN5OS |
|---|---|
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)triazolidine-4-carboxamide |
InChI |
InChI=1S/C16H18ClN5OS/c1-24-13-4-2-3-12(9-13)19-16(23)14-15(21-22-20-14)18-11-7-5-10(17)6-8-11/h2-9,14-15,18,20-22H,1H3,(H,19,23) |
InChI-Schlüssel |
LYYBQCPFNXFPCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=C1)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-5-methylthiophene-3-carboxylate](/img/structure/B12342370.png)
![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B12342379.png)
![5-(4-chloroanilino)-N-[(4-methoxyphenyl)methyl]triazolidine-4-carboxamide](/img/structure/B12342387.png)
![N-[(2-methoxyphenyl)methyl]-3-[4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-3-yl]benzamide](/img/structure/B12342389.png)
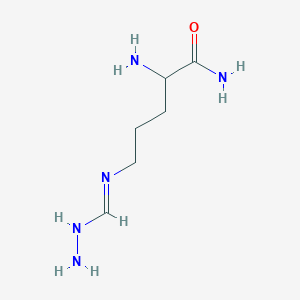

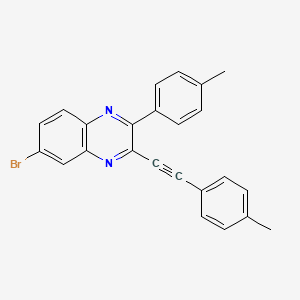

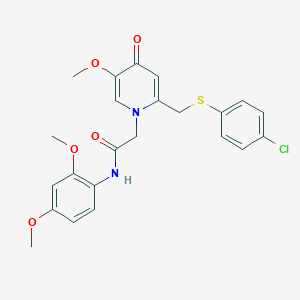
![N-[2-methyl-2-(thiophen-3-yl)propyl]-3,3-diphenylpropanamide](/img/structure/B12342432.png)


